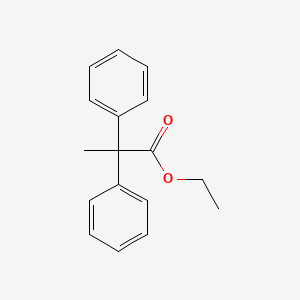

Ethyl 2,2-diphenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,2-diphenylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate backbone with two phenyl groups attached to the second carbon atom, making it a diphenyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-diphenylpropanoate typically involves the esterification of 2,2-diphenylpropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-diphenylpropanoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ester into a carboxylic acid.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: 2,2-diphenylpropanoic acid.

Reduction: 2,2-diphenylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-diphenylpropanoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

Ethyl 2,2-diphenylpropanoate can be compared with other esters, such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, this compound is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

- Ethyl benzoate

- Ethyl acetate

- Ethyl propanoate

These compounds differ in their structural features and, consequently, their chemical and physical properties.

Biological Activity

Ethyl 2,2-diphenylpropanoate, a compound with the chemical formula C16H18O2, is an ester that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound can be synthesized through various methods, including the esterification of 2,2-diphenylpropanoic acid with ethanol. Its structure features two phenyl groups attached to a propanoate backbone, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study investigating various esters for their antimicrobial effects, this compound demonstrated significant inhibition against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. A study focused on the compound's ability to modulate inflammatory pathways found that it inhibits the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its structural characteristics. The presence of two phenyl groups may enhance its lipophilicity, facilitating better interaction with biological membranes. Additionally, the ester functional group can participate in nucleophilic substitution reactions that may alter cellular targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds such as ethyl benzoate and ethyl acetate. These compounds differ in their biological activities due to variations in their molecular structures.

| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | C16H18O2 | Moderate | Significant |

| Ethyl benzoate | C9H10O2 | Low | Minimal |

| Ethyl acetate | C4H8O2 | Low | Minimal |

Case Studies and Research Findings

- Antimicrobial Study : A study published in Scientific Reports evaluated various esters for their antimicrobial activities. This compound was among the top performers against Gram-positive bacteria.

- Inflammation Modulation : In a pharmacological assessment conducted by researchers at a university lab, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results showed a significant reduction in cytokine levels compared to controls.

- Synthesis and Characterization : A research article detailed the synthesis of derivatives from this compound and assessed their biological activities. Some derivatives exhibited enhanced anti-inflammatory properties compared to the parent compound .

Properties

CAS No. |

6337-61-7 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

ethyl 2,2-diphenylpropanoate |

InChI |

InChI=1S/C17H18O2/c1-3-19-16(18)17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |

InChI Key |

WNARIONNXAAJQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.